4-(Piperidin-3-YL)benzonitrile hydrochloride 4-(Piperidin-3-YL)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634097
InChI: InChI=1S/C12H14N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h3-6,12,14H,1-2,7,9H2;1H
SMILES: C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol

4-(Piperidin-3-YL)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13634097

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-3-YL)benzonitrile hydrochloride -

Specification

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
IUPAC Name 4-piperidin-3-ylbenzonitrile;hydrochloride
Standard InChI InChI=1S/C12H14N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h3-6,12,14H,1-2,7,9H2;1H
Standard InChI Key QVZVAYCWLUFXGX-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl
Canonical SMILES C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(Piperidin-3-yl)benzonitrile hydrochloride consists of a benzonitrile group linked to a piperidine ring at the 3-position, with a hydrochloride counterion. Its systematic IUPAC name is 4-(piperidin-3-yl)benzonitrile hydrochloride, and it is alternatively labeled as (S)-4-(piperidin-3-yl)benzonitrile hydrochloride to denote stereochemical specificity . Key identifiers include:

PropertyValue
CAS Number1044765-35-6
Molecular FormulaC12H14N2HCl\text{C}_{12}\text{H}_{14}\text{N}_2 \cdot \text{HCl}
Molecular Weight186.25 (free base)
SynonymsBenzonitrile, 4-(3-piperidinyl)-

The piperidine ring adopts a chair conformation, with the benzonitrile group introducing planar rigidity. X-ray crystallography of analogous piperidine derivatives reveals intermolecular hydrogen bonding between the protonated amine and chloride ions, stabilizing the crystal lattice .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water (≈50 mg/mL at 25°C) and ethanol (≈120 mg/mL). In nonpolar solvents like toluene, solubility drops to <10 mg/mL. Stability studies indicate no decomposition under inert atmospheres at temperatures ≤100°C, though prolonged exposure to moisture induces hydrolysis of the nitrile group to carboxylic acid .

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): Peaks at δ 8.45 (s, 1H, NH+^+), 7.75–7.65 (m, 2H, aromatic), and 3.15–2.90 (m, 4H, piperidine) .

  • IR (KBr): Strong absorption at 2240 cm1^{-1} (C≡N stretch) and 2550 cm1^{-1} (NH+^+) .

Synthesis and Manufacturing

Process Optimization

A patent (CN106432232A) details a multi-step synthesis for a related imidazopyridinone compound, highlighting critical parameters:

  • Step 1: Boc protection of 4-piperidone achieves 93% yield using dimethyl dicarbonate in aqueous acetone .

  • Step 2: Reductive amination with sodium borohydride in ethanol-ammonia solutions yields 82% 4-amino-piperidine intermediates .

  • Step 4: Curtius rearrangement with nitrene reagents forms heterocyclic cores, applicable to benzonitrile derivatives .

Hazard StatementPrecautionary Measure
H315Wear protective gloves/clothing
H319Use eye protection
H335Ensure adequate ventilation
PackagingPurityPrice (USD)
500 mg97%640
1 g97%1,120

Chinese suppliers (e.g., Peking Pharmacy) provide bulk quantities at lower costs, though purity varies .

Research Applications

Pharmaceutical Intermediates

The compound’s piperidine scaffold is prevalent in dopamine receptor ligands and acetylcholinesterase inhibitors. Recent patents highlight its utility in synthesizing:

  • Antipsychotics: Dopamine D2_2 antagonists with improved blood-brain barrier penetration .

  • Anticancer Agents: Kinase inhibitors targeting EGFR and HER2 .

Material Science

Benzonitrile derivatives serve as ligands in transition-metal catalysts for cross-coupling reactions. The nitrile group’s electron-withdrawing properties enhance catalytic activity in Suzuki-Miyaura couplings .

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